molecular formula C12H9FN2O2 B2632719 N-(cyanomethyl)-2-fluoro-4-hydroxy-N-(prop-2-yn-1-yl)benzamide CAS No. 1983757-59-0

N-(cyanomethyl)-2-fluoro-4-hydroxy-N-(prop-2-yn-1-yl)benzamide

Cat. No.: B2632719
CAS No.: 1983757-59-0
M. Wt: 232.214
InChI Key: PVWMBYJJLMUJBQ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-fluoro-4-hydroxy-N-(prop-2-yn-1-yl)benzamide is an organic compound that features a benzamide core substituted with a cyanomethyl group, a fluoro group, a hydroxy group, and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-fluoro-4-hydroxy-N-(prop-2-yn-1-yl)benzamide typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-fluoro-4-hydroxybenzoic acid.

    Amide Formation: The carboxylic acid group of 2-fluoro-4-hydroxybenzoic acid is converted to an amide by reacting with cyanomethylamine and prop-2-yn-1-ylamine under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 2-fluoro-4-oxo-N-(cyanomethyl)-N-(prop-2-yn-1-yl)benzamide.

    Reduction: Formation of N-(aminomethyl)-2-fluoro-4-hydroxy-N-(prop-2-yn-1-yl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(cyanomethyl)-2-fluoro-4-hydroxy-N-(prop-2-yn-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition due to its structural similarity to natural substrates. It may also serve as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and advanced materials. Its functional groups enable it to act as a cross-linking agent or a precursor to other functionalized materials.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-fluoro-4-hydroxy-N-(prop-2-yn-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The cyanomethyl and prop-2-yn-1-yl groups can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The fluoro and hydroxy groups can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound within the binding site.

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)-2-fluoro-4-hydroxybenzamide: Lacks the prop-2-yn-1-yl group, which may affect its reactivity and binding properties.

    N-(cyanomethyl)-4-hydroxy-N-(prop-2-yn-1-yl)benzamide: Lacks the fluoro group, which may influence its electronic properties and interactions.

    N-(cyanomethyl)-2-fluoro-N-(prop-2-yn-1-yl)benzamide: Lacks the hydroxy group, which may alter its solubility and hydrogen bonding capabilities.

Uniqueness

N-(cyanomethyl)-2-fluoro-4-hydroxy-N-(prop-2-yn-1-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both electron-withdrawing (fluoro, nitrile) and electron-donating (hydroxy, prop-2-yn-1-yl) groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

N-(cyanomethyl)-2-fluoro-4-hydroxy-N-prop-2-ynylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c1-2-6-15(7-5-14)12(17)10-4-3-9(16)8-11(10)13/h1,3-4,8,16H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWMBYJJLMUJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC#N)C(=O)C1=C(C=C(C=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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